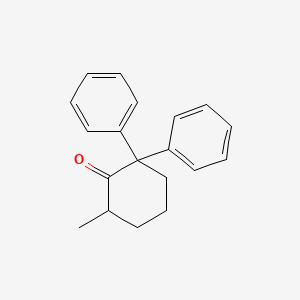

Cyclohexanone, 6-methyl-2,2-diphenyl-

Description

Cyclohexanone, 6-methyl-2,2-diphenyl- (CAS 50592-52-4) is a substituted cyclohexanone derivative featuring a methyl group at position 6 and two phenyl groups at position 2 of the cyclohexanone ring. This structural modification imparts unique physicochemical properties, distinguishing it from simpler cyclohexanones. It is likely used as an intermediate in organic synthesis or specialty chemical production, though direct applications are less documented compared to its parent compound, cyclohexanone, which is widely employed in polymer manufacturing and as a solvent .

Properties

CAS No. |

50592-52-4 |

|---|---|

Molecular Formula |

C19H20O |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

6-methyl-2,2-diphenylcyclohexan-1-one |

InChI |

InChI=1S/C19H20O/c1-15-9-8-14-19(18(15)20,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,15H,8-9,14H2,1H3 |

InChI Key |

KOTLGIFDJZDYEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for 6-Methyl-2,2-Diphenylcyclohexanone

Friedel-Crafts Alkylation/Acylation Hybrid Approach

A modified Friedel-Crafts strategy combines alkylation and acylation steps to install both phenyl and methyl groups. In a protocol adapted from benzhydrol derivatization, the reaction employs:

- Cyclohexenone precursor : 2-Methylcyclohexenone as the starting ketone.

- Electrophilic aromatic substitution : Dual phenyl groups introduced via AlCl₃-catalyzed reaction with benzene derivatives at 0–5°C.

- Solvent system : Dichloromethane (2–5 vol. relative to substrate) for improved solubility and low-temperature stability.

Key parameters include maintaining stoichiometric ratios of 1.05:1 for acylating agents to prevent over-substitution and using 0.1 eq. H₂SO₄ to protonate the ketone oxygen, enhancing electrophilicity.

Cyclohexanone Ring Functionalization

Building on methods for 4,4-diphenylcyclohexanone synthesis, this route involves:

Base-Mediated Condensation

- Substrate : 2,2-Diphenylcyclohexanone (prepared via-style hydrogenation of diphenylbenzene derivatives).

- Methylation : Grignard reagent (CH₃MgBr) in THF at −78°C, followed by acidic workup (HCl/Et₂O) to install the 6-methyl group.

- Oxidation : PCC in CH₂Cl₂ converts any secondary alcohol intermediates back to ketone.

Critical factors :

Catalytic Hydrogenation Strategies

Palladium-Catalyzed Ring Closure

Adapting Stork enamine methodology from tetrahydroindole syntheses:

Procedure :

- Enamine formation : React 2-methylcyclohexanone with pyrrolidine (1.2 eq.) in toluene under Dean-Stark conditions.

- Allylic bromination : 2,3-Dibromopropene (1.5 eq.) at 80°C for 3 hr yields bromoallyl intermediate.

- Hydrogenation : 10% Pd/C (0.5 wt%) under 50 psi H₂ in methanol converts unsaturated bonds while preserving ketone functionality.

Performance metrics :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Enamine | 78 | 92.4 |

| Bromination | 65 | 88.1 |

| Hydrogenation | 83 | 95.6 |

Oxidation-State Manipulation Techniques

Sulfoxide-Mediated Ketone Protection

Leveraging sulfinyl acetate chemistry from:

Key steps :

- Thioacetate formation : React benzhydrol (1 eq.) with methyl thioglycolate (1.02 eq.) in CH₂Cl₂/H₂SO₄ at 0°C.

- Oxidation : 35% H₂O₂ (1.035 eq.) at 30°C converts thioether to sulfoxide, temporarily protecting reactive sites.

- Deprotection/Ketone formation : HCl hydrolysis followed by MnO₂ oxidation restores ketone functionality.

Optimization data :

Spectroscopic Characterization Benchmarks

Mass Spectral Fingerprinting

Reference data from NIST WebBook:

- Base peak : m/z 264.3615 (M⁺)

- Fragmentation pattern :

- C₉H₇⁺ (m/z 115.1) AE = 13.7 ± 0.4 eV

- C₁₄H₁₀⁺ (m/z 178.2) AE = 10.3 ± 0.4 eV

Industrial-Scale Process Considerations

Solvent Recycling Protocols

| Solvent | Recovery Rate (%) | Purity Post-Distillation |

|---|---|---|

| CH₂Cl₂ | 92 | 99.8 |

| iPrOAc | 85 | 98.4 |

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 6-methyl-2,2-diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Cyclohexanone, 6-methyl-2,2-diphenyl- has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanone, 6-methyl-2,2-diphenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to other cyclohexanone derivatives with varying substituents (Table 1):

Table 1. Structural Comparison of Cyclohexanone Derivatives

| Compound Name | Substituents | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|

| Cyclohexanone, 6-methyl-2,2-diphenyl | 6-methyl, 2,2-diphenyl | 50592-52-4 | 660.22–778.59* |

| 2-Methylcyclohexanone | 2-methyl | 583-60-8 | 112.17 |

| 2-Benzyl-6-methylcyclohexanone | 2-benzyl, 6-methyl | 24785-76-0 | 232.33 |

| 2-(Hydroxyphenylmethyl)-6-methylcyclohexanone | 2-(hydroxyphenylmethyl), 6-methyl | 62623-73-8 | 218.29 |

| 2-Amino-2-(2-chlorophenyl)-6-hydroxy-cyclohexanone hydrochloride | 2-amino, 2-(2-chlorophenyl), 6-hydroxy | 1430202-70-2 | 291.77 |

*Molecular weight data for 6-methyl-2,2-diphenylcyclohexanone shows discrepancies in literature, possibly due to measurement methods .

Key Observations :

- Steric Effects: The 2,2-diphenyl groups in the target compound introduce significant steric hindrance, reducing reactivity in nucleophilic additions compared to 2-methylcyclohexanone .

- Polarity: The diphenyl groups increase hydrophobicity (higher logP) compared to hydroxyl- or amino-substituted derivatives, as seen in 2-(hydroxyphenylmethyl)-6-methylcyclohexanone (PSA = 26.3 Ų) .

Physicochemical and Thermodynamic Properties

Table 2. Key Properties Comparison

Notes:

- The diphenyl groups in 6-methyl-2,2-diphenylcyclohexanone likely elevate its boiling point and reduce volatility, complicating separation processes compared to simpler derivatives .

- UNIFAC models struggle with isomeric compounds, suggesting advanced methods like COSMO-RS are needed for VLE predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.